Inhibitory Potency of Derived Sulfonamides: 3,4-Dichlorobenzyl vs. 4-Chlorobenzyl
In a series of indole cPLA2α inhibitors, the final compound incorporating the 3,4-dichlorobenzylsulfonyl group (derived from the target reagent) displayed an IC50 of 0.6 ± 0.1 μM, whereas the analogous compound bearing a 4-chlorobenzylsulfonyl group showed an IC50 of 1.2 μM in the same isolated enzyme assay [1]. This represents a 2‑fold improvement in potency.
| Evidence Dimension | Inhibitory potency (IC50) against cPLA2α |
|---|---|
| Target Compound Data | IC50 = 0.6 ± 0.1 μM (compound ML156, entry 8i) |
| Comparator Or Baseline | IC50 = 1.2 μM (compound 8a, 4-chlorobenzyl analog) |
| Quantified Difference | 2‑fold lower IC50 (higher potency) |
| Conditions | Isolated enzyme assay, triplicate determination (J. Med. Chem. 2008, 51, 3388–3413) |
Why This Matters
For medicinal chemistry programs, a 2‑fold potency advantage directly accelerates lead optimization and justifies the selection of the 3,4-dichloro reagent over the 4-chloro alternative.
- [1] McKew, J. C.; et al. Indole Cytosolic Phospholipase A2α Inhibitors: Discovery and in Vitro and in Vivo Characterization of 4-{3-[5-Chloro-2-(2-{[(3,4-dichlorobenzyl)sulfonyl]amino}ethyl)-1-(diphenylmethyl)-1H-indol-3-yl]propyl}benzoic Acid, Efipladib. J. Med. Chem. 2008, 51 (12), 3388–3413. Table 1; PMID: 18498150. View Source
